molecular formula C19H23N B14396558 9-Butyl-N,N-dimethyl-9H-fluoren-2-amine CAS No. 88223-36-3

9-Butyl-N,N-dimethyl-9H-fluoren-2-amine

Cat. No.: B14396558
CAS No.: 88223-36-3
M. Wt: 265.4 g/mol
InChI Key: HGZKBHJPYKUAPN-UHFFFAOYSA-N
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Description

9-Butyl-N,N-dimethyl-9H-fluoren-2-amine is a chemical compound belonging to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic synthesis, materials science, and pharmaceuticals. This compound is characterized by the presence of a butyl group and a dimethylamine group attached to the fluorene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-N,N-dimethyl-9H-fluoren-2-amine typically involves the alkylation of 9H-fluoren-2-amine with butyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-N,N-dimethyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated fluorenes.

Scientific Research Applications

9-Butyl-N,N-dimethyl-9H-fluoren-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-Butyl-N,N-dimethyl-9H-fluoren-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethyl-9H-fluoren-2-amine
  • Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
  • N-(4-biphenyl)-(9,9-dimethylfluoren-2-yl)amine

Uniqueness

9-Butyl-N,N-dimethyl-9H-fluoren-2-amine is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other fluorenes may not be as effective.

Properties

CAS No.

88223-36-3

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

9-butyl-N,N-dimethyl-9H-fluoren-2-amine

InChI

InChI=1S/C19H23N/c1-4-5-8-17-15-9-6-7-10-16(15)18-12-11-14(20(2)3)13-19(17)18/h6-7,9-13,17H,4-5,8H2,1-3H3

InChI Key

HGZKBHJPYKUAPN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=CC=CC=C2C3=C1C=C(C=C3)N(C)C

Origin of Product

United States

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